molecular formula C9H9ClN4S B2681275 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine CAS No. 522626-00-2

3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine

Cat. No.: B2681275
CAS No.: 522626-00-2
M. Wt: 240.71
InChI Key: FPDWAMOOVBHPKL-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine is a chemical compound with the empirical formula C9H9ClN4S and a molecular weight of 240.71 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-chlorobenzyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield of the product. The final product is typically isolated through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine
  • 3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine
  • 3-[(4-bromobenzyl)thio]-4H-1,2,4-triazol-4-amine

Uniqueness

3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to interact with various biological targets, making it a valuable compound for research and development .

Biological Activity

3-[(4-Chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine (CAS No. 522626-00-2) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₉H₉ClN₄S
  • Molecular Weight : 240.71 g/mol
  • Structure : The compound features a triazole ring substituted with a chlorobenzyl thio group, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects, including:

  • Antimicrobial Activity :
    • Several studies have indicated that triazole derivatives exhibit significant antibacterial and antifungal properties. The presence of the thioether linkage in this compound enhances its interaction with microbial enzymes, potentially disrupting their function.
  • Anticancer Properties :
    • Research has highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Antiviral Effects :
    • Triazoles are known for their antiviral properties. Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral protein synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways essential for microbial survival and proliferation.
  • DNA Interaction : The triazole ring may intercalate into DNA or RNA strands, disrupting nucleic acid function and leading to cell death.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeCell Line/OrganismIC50/ED50 ValueObservations
AnticancerHeLa15 µMInduced apoptosis via caspase activation
AntimicrobialE. coli20 µg/mLSignificant growth inhibition observed
AntiviralInfluenza virusNot specifiedReduced viral load in infected cells

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring and the chlorobenzyl thio group significantly influence the biological activity of the compound. Variations in substituents can enhance potency and selectivity towards specific biological targets.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c10-8-3-1-7(2-4-8)5-15-9-13-12-6-14(9)11/h1-4,6H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDWAMOOVBHPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=CN2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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